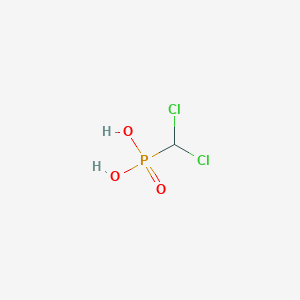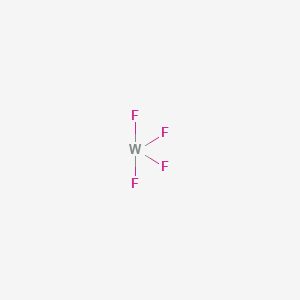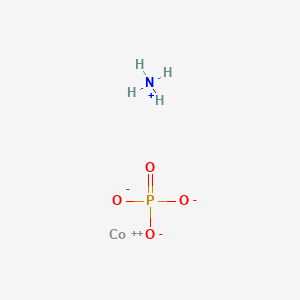
Phosphate de cobalt et d'ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium cobalt phosphate is an inorganic compound with the chemical formula ( \text{NH}_4\text{CoPO}_4 ). It is a member of the cobalt phosphate family, which is known for its diverse applications in various fields such as catalysis, energy storage, and materials science. The compound is characterized by its unique crystalline structure and the presence of cobalt in its oxidation state, which imparts distinct chemical and physical properties.
Applications De Recherche Scientifique
Ammonium cobalt phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other cobalt-based materials and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: Ammonium cobalt phosphate is used in the production of high-performance supercapacitors and batteries, owing to its excellent electrochemical properties.
Mécanisme D'action
Target of Action
Ammonium cobalt phosphate (also known as Ammonium cobaltous phosphate) primarily targets the oxygen evolution reaction (OER) and nitrogen reduction reaction (NRR) in the field of electrocatalysis . These reactions are crucial for advancing water splitting technology to generate clean hydrogen energy .
Mode of Action
Ammonium cobalt phosphate interacts with its targets through a series of electrochemical processes. The activation of Co(II) ions in NH4CoPO4·H2O to Co(III) species constructs the electrocatalytic active sites . The Co 4p orbitals directly participate in the nitrate adsorption and electron transfer step of the NO3− RR .
Biochemical Pathways
The compound plays a significant role in the electrochemical nitrogen reduction to produce ammonia, a process that overcomes the drawbacks of the energy-intensive Haber–Bosch reaction and low-efficient N2 electroreduction . Phosphorus is crucial for stabilizing the active phase and optimizing the energy barriers of the NO3− RR .
Pharmacokinetics
The compound exhibits remarkable stability during the alkaline saline water oxidation at room temperature .
Result of Action
The compound exhibits high electrocatalytic activity. When used for alkaline saline water electrolysis, the NH4CoPO4·H2O catalyst achieves current densities of 10 and 100 mA cm−2 at the record low overpotentials of 252 and 268 mV, respectively . The 2D nanosheet morphology of NH4CoPO4·H2O provides a larger active surface area and more surface-exposed active sites .
Action Environment
The action, efficacy, and stability of ammonium cobalt phosphate are influenced by environmental factors such as temperature and pH. The compound maintains remarkable stability during the alkaline saline water oxidation at room temperature . The compound’s action is also influenced by the Co/Ni molar ratios, which can significantly influence the crystal structure and morphologies of NH4CoPO4·H2O .
Analyse Biochimique
Cellular Effects
Cobalt-based materials, including cobalt phosphates, have been shown to have significant electrocatalytic activity . This suggests that ammonium cobalt phosphate could potentially influence cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that cobalt phosphates can form various physical structures, which may influence their biochemical and cellular effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium cobalt phosphate can be synthesized through various methods, including hydrothermal synthesis and chemical precipitation. One common method involves the reaction of cobalt nitrate with ammonium dihydrogen phosphate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired crystalline phase.
Industrial Production Methods: In industrial settings, the production of ammonium cobalt phosphate often involves large-scale hydrothermal synthesis. This method allows for the precise control of reaction parameters, leading to high-purity products. The process typically involves the use of autoclaves to maintain high pressure and temperature, facilitating the formation of the crystalline structure.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium cobalt phosphate undergoes various chemical reactions, including:
Oxidation: The cobalt ions in the compound can be oxidized, leading to changes in the oxidation state and the formation of different cobalt oxides.
Reduction: The compound can also undergo reduction reactions, where the cobalt ions are reduced to lower oxidation states.
Substitution: Ammonium ions in the compound can be substituted with other cations, leading to the formation of different cobalt phosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various metal salts can be used to introduce different cations into the structure.
Major Products Formed:
Oxidation: Cobalt oxides such as cobalt(III) oxide.
Reduction: Lower oxidation state cobalt compounds.
Substitution: Different metal phosphates depending on the substituting cation.
Comparaison Avec Des Composés Similaires
Ammonium cobalt phosphate can be compared with other similar compounds, such as:
Cobalt phosphate: Similar in structure but lacks the ammonium ion, leading to different chemical properties.
Nickel phosphate: Similar in structure but contains nickel instead of cobalt, resulting in different electrochemical properties.
Iron phosphate: Contains iron instead of cobalt, leading to different magnetic and catalytic properties.
Uniqueness: Ammonium cobalt phosphate is unique due to the presence of both ammonium and cobalt ions, which impart distinct chemical and physical properties. Its ability to undergo various redox reactions and its excellent electrochemical performance make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
14590-13-7 |
|---|---|
Formule moléculaire |
CoH6NO4P |
Poids moléculaire |
173.96 g/mol |
Nom IUPAC |
azane;cobalt;phosphoric acid |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4) |
Clé InChI |
ASYZRLCMYUFCHK-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Co+2] |
SMILES canonique |
N.OP(=O)(O)O.[Co] |
Key on ui other cas no. |
36835-61-7 14590-13-7 |
Pictogrammes |
Irritant |
Numéros CAS associés |
36835-61-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


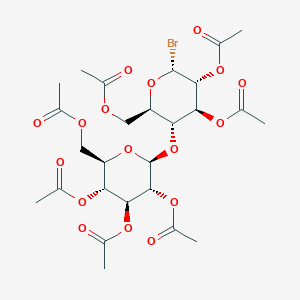
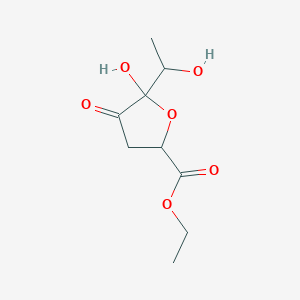
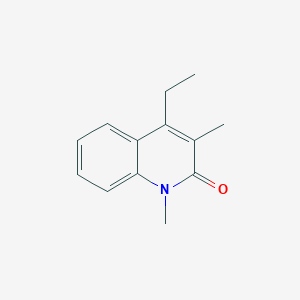
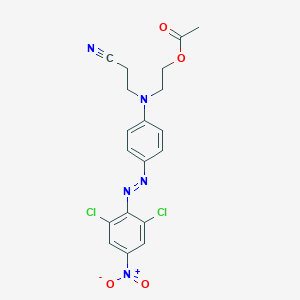
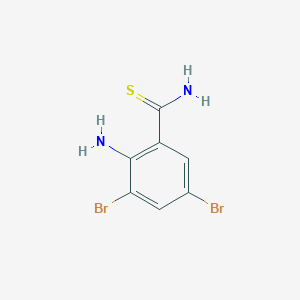
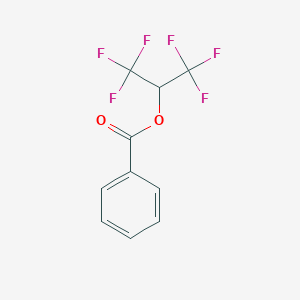


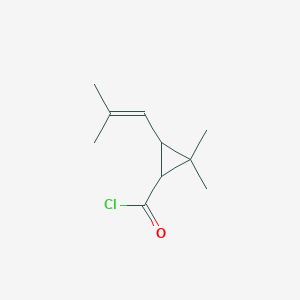
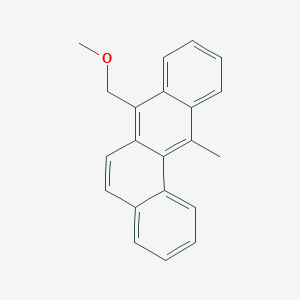
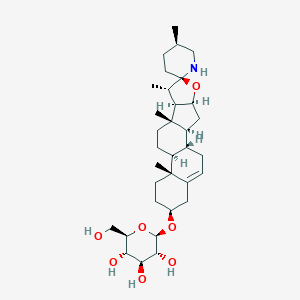
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
